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molecular formula C10H17NO2 B8518256 N-acetyl-4-allyloxypiperidine

N-acetyl-4-allyloxypiperidine

Cat. No. B8518256
M. Wt: 183.25 g/mol
InChI Key: GZBTVDJNJZXAAU-UHFFFAOYSA-N
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Patent
US04377581

Procedure details

A solution of N-acetyl-4-hydroxypiperidine (100 g.) in dimethylformamide (250 ml.) was added dropwise to sodium hydride (38 g., 50% mineral oil dispersion) under an atmosphere of nitrogen. The mixture was stirred for 2 hours then allyl bromide (93 g.) was added slowly whilst maintaining the reaction temperature at 25° C. by external cooling. The mixture was then stirred at room temperature overnight, diluted with isopropanol (20 ml.) and ether (500 ml.), filtered, and evaporated in vacuo. Distillation of the residue gave N-acetyl-4-allyloxypiperidine (108.8 g.), B.P. 128° C./2 mm, identified spectroscopically.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([OH:10])[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[H-].[Na+].[CH2:13](Br)[CH:14]=[CH2:15]>CN(C)C=O.C(O)(C)C.CCOCC>[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([O:10][CH2:15][CH:14]=[CH2:13])[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)O
Name
Quantity
38 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
93 g
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 108.8 g
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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